Ethyl 3-fluoro-5-methoxyphenylacetate
Description
Ethyl 3-fluoro-5-methoxyphenylacetate is an aromatic ester featuring a phenylacetic acid backbone substituted with a fluorine atom at the 3-position and a methoxy group (-OCH₃) at the 5-position of the benzene ring, esterified with ethanol. Fluorine and methoxy substituents are known to modulate electronic, steric, and lipophilic characteristics, influencing reactivity, solubility, and biological activity .
Properties
Molecular Formula |
C11H13FO3 |
|---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
ethyl 2-(3-fluoro-5-methoxyphenyl)acetate |
InChI |
InChI=1S/C11H13FO3/c1-3-15-11(13)6-8-4-9(12)7-10(5-8)14-2/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
OFSBQIGHNZPPJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC(=C1)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-fluoro-5-methoxyphenylacetate typically involves the esterification of 3-fluoro-5-methoxyphenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microreactors has been explored to enhance mass and heat transfer, leading to higher efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-5-methoxyphenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-fluoro-5-methoxyphenylacetic acid.
Reduction: 3-fluoro-5-methoxyphenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-fluoro-5-methoxyphenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Ethyl 3-fluoro-5-methoxyphenylacetate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Data Table: Key Properties of Ethyl 3-Fluoro-5-Methoxyphenylacetate and Analogs
Research Findings and Trends
- Synthetic Accessibility : Fluorination at meta/para positions is achievable via electrophilic substitution or cross-coupling, but regioselectivity remains challenging. Methoxy groups are typically introduced via nucleophilic aromatic substitution .
- Structure-Activity Relationships (SAR): Mono-fluoro analogs (e.g., target compound) balance lipophilicity and solubility better than di-fluoro derivatives, making them favorable for drug design. Ester hydrolysis rates vary with substitution: Electron-withdrawing groups (e.g., -F) slow hydrolysis, prolonging bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
